molecular formula C9H5BrClF3O B1413536 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone CAS No. 1805519-20-3

5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone

Cat. No.: B1413536
CAS No.: 1805519-20-3
M. Wt: 301.49 g/mol
InChI Key: IJXAFXBNZFNYMB-UHFFFAOYSA-N
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Description

5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative of high interest in advanced organic synthesis. With a molecular formula of C9H5BrClF3O and a molecular weight of 301.49 g/mol, this compound serves as a multifunctional building block for constructing complex molecules. Its structure features a reactive acetyl group and a benzene ring substituted with bromine, chlorine, and a trifluoromethyl group, creating a unique electronic profile that enhances its utility in cross-coupling reactions and nucleophilic substitutions. This compound is primarily valued for its role in pharmaceutical and agrochemical research. It is a key precursor in the synthesis of various heterocyclic systems and complex scaffolds present in bioactive molecules. The presence of the bromine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aromatic and aliphatic groups. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery. The chlorine atom provides an additional site for further functionalization, offering researchers multiple avenues for molecular diversification. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-7(10)8(11)3-6(5)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXAFXBNZFNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195732
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805519-20-3
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805519-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

Biological Activity Overview

The biological activity of 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone has been investigated in various studies, revealing its potential in modulating immune responses, exhibiting cytotoxicity against cancer cell lines, and acting as an enzyme inhibitor.

1. Immune Modulation

Research indicates that this compound stabilizes endosomal toll-like receptor TRL8, which is crucial for immune response modulation. This stabilization leads to altered signaling pathways that affect gene expression and cellular metabolism .

2. Cytotoxicity

In vitro studies have shown that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibits cytotoxic effects against various human cancer cell lines. For instance, it has demonstrated IC50 values comparable to those of established chemotherapeutic agents .

3. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic processes. Its binding interactions with target proteins can lead to significant changes in enzymatic activity, influencing metabolic pathways .

Case Study: Cytotoxic Effects

A study evaluating the cytotoxicity of various acetophenone derivatives found that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibited notable activity against human cancer cell lines with an IC50 value of approximately 15 µM . This suggests its potential as a lead compound in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Immune ModulationStabilizes TRL8; alters immune signaling
CytotoxicityIC50 ~ 15 µM against cancer cells
Enzyme InhibitionInhibits specific enzymes affecting metabolism

The mechanisms through which 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exerts its biological effects involve:

  • Binding Interactions: The compound's trifluoromethyl and halogen substituents enhance its binding affinity to target proteins.
  • Altered Gene Expression: By modulating receptor activities and enzyme functions, the compound influences gene expression patterns critical for cellular responses.

Scientific Research Applications

Scientific Research Applications

5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is utilized in various scientific research contexts, including:

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for diverse chemical transformations, making it suitable for creating various derivatives.

Pharmaceutical Development

Research indicates that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is involved in the development of bioactive molecules and potential drug candidates. Its structure facilitates interactions with biological targets, which is crucial for drug design and development.

Agrochemicals

The compound is also significant in the production of agrochemicals, where it can be used to synthesize pesticides and herbicides. The trifluoromethyl group contributes to the biological activity of these compounds, enhancing their efficacy against pests.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibit anticancer properties. Studies have focused on its effectiveness against various cancer cell lines, showing promise as a potential therapeutic agent.

Case Study 2: Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Investigations into its mechanism of action reveal that it interacts with specific proteins involved in microbial growth, suggesting its potential as a new class of antimicrobial agents.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

(a) 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)
  • Properties : Density = 1.255 g/cm³, purity >98.0%.
  • Comparison: The trifluoromethyl group enhances lipophilicity (LogP ~2.93, inferred from analogs) compared to non-fluorinated acetophenones. The addition of Br and Cl in the target compound likely increases molecular weight (MW ~293–300 g/mol) and melting point (m.p.), though exact values are unconfirmed .
(b) 3′-Bromo-5′-chloro-2′-hydroxyacetophenone (59443-15-1)
  • Structure : Br at 3', Cl at 5', hydroxyl (-OH) at 2'.
  • Properties : MW = 249.49 g/mol, m.p. = 100°C, crystalline powder.
  • Comparison: The hydroxyl group introduces polarity, reducing LogP compared to the target compound.
(c) 4'-Bromo-2',5'-difluoroacetophenone (123942-11-0)
  • Structure : Br at 4', F at 2' and 5'.
  • Properties : MW = 235.03 g/mol, LogP = 2.93.
  • Comparison : Fluorine’s high electronegativity increases stability and metabolic resistance. The target compound’s Cl and CF₃ substituents may further enhance these properties, making it more suitable for high-stability intermediates .
(a) 2-Bromo-4-fluoroacetophenone ()
  • Application: Used in enantioselective microbial reduction to synthesize anti-Alzheimer’s drug intermediates (e.g., (S)-1-(2'-bromo-4'-fluorophenyl)ethanol) with >90% yield and 99% e.e.
  • Comparison : The target compound’s CF₃ group could similarly direct stereoselective reductions, but its bulkier substituents might slow reaction kinetics .
(b) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Application : Industrial intermediate under controlled conditions.
  • Comparison : Methoxy (-OCH₃) is electron-donating, contrasting with the electron-withdrawing CF₃ and halogens in the target compound. This difference makes the target more reactive in electrophilic aromatic substitution .
(a) N9-Substituted Purines ()
  • Activity : Compounds with Cl and Br substituents (e.g., N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine) show cytotoxic GI₅₀ values of 1–5 µM.
  • Comparison: The target compound’s halogen and CF₃ groups may enhance binding to hydrophobic enzyme pockets, though toxicity data are lacking. Safety protocols for handling halogenated acetophenones (e.g., controlled intermediate use) would apply .
(b) 4'-Bromo-2-(4-fluorophenyl)acetophenone (107028-32-0)
  • Properties : MW = 293.13 g/mol, LogP = 4.0.

Commercial and Industrial Relevance

  • 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9): Priced at JPY 13,000/25g, reflecting demand for fluorinated intermediates.
  • 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7): m.p. 30–33°C, used in specialty syntheses.
  • Inference : The target compound’s unique substitution pattern may command higher pricing due to synthetic challenges and niche applications .

Preparation Methods

Direct Halogenation of Acetophenone Derivatives

One common laboratory and industrial method involves the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is typically conducted in acetic acid solvent at about 90°C , with a molar ratio of substrate to brominator of approximately 1:1.1. This method yields the desired bromo-chloro-trifluoromethyl acetophenone with good selectivity and manageable by-products.

Step Reagents/Conditions Purpose Notes
α-Bromination Pyridine hydrobromide perbromide, Acetic acid, 90°C Introduce bromine at α-position of acetophenone Controlled temperature critical to avoid overbromination
Chlorination Chlorine gas or chlorinating agents Introduce chlorine substituent on aromatic ring Often performed prior to bromination

This approach is scalable and adaptable to industrial production, where continuous flow reactors and optimized purification (e.g., recrystallization, chromatography) improve yield and purity.

Multi-Step Synthesis via Halogenated Benzene Intermediates

An alternative synthetic strategy involves starting from 2-bromo-5-chlorotrifluoromethylbenzene or related halogenated aromatics. The process includes:

  • Grignard exchange reactions to introduce acetyl groups.
  • Avoidance of dangerous nitration and Sandmeyer reactions by using safer chlorination and fluorination steps.
  • Fluorine-chlorine exchange reactions using hydrogen fluoride and Lewis acid catalysts.
  • Hydrolysis and further chlorination to reach the target acetophenone derivative.

This method is industrially relevant but requires careful handling of hazardous reagents such as hydrogen fluoride and Grignard reagents.

Synthesis via Benzoyl Chloride and Amide Intermediates

A patented method for related halogenated acetophenone derivatives involves:

  • Bromination of chloro-fluorobenzoic acid to obtain 5-bromo-4-chloro-2-fluorobenzoic acid.
  • Conversion to benzoyl chloride using thionyl chloride.
  • Reaction with N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylbenzamide intermediate.
  • Treatment with methyl Grignard reagent to yield the acetophenone.

This route provides high yield (~80%) and avoids isomer by-products, making it suitable for large-scale production.

Comparative Data on Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
α-Bromination of 4-chloroacetophenone 4-Chloroacetophenone Pyridine hydrobromide perbromide, Acetic acid Not explicitly reported, generally good Simple, scalable, mild conditions Requires careful temperature control
Multi-step halogenated benzene route 2-Bromo-5-chlorotrifluoromethylbenzene Grignard reagents, HF, Lewis acids Industrially optimized Avoids nitration, suitable for industrial scale Hazardous reagents, complex steps
Benzoyl chloride/amide intermediate 4-Chloro-2-fluorobenzoic acid Thionyl chloride, N,O-dimethylhydroxylamine, methyl Grignard ~80% overall High yield, no isomer by-products, scalable Multi-step, requires Grignard chemistry

Research Findings and Practical Notes

  • The α-bromination method offers a straightforward approach with relatively mild conditions and accessible reagents. The use of pyridine hydrobromide perbromide allows selective bromination at the α-position of the acetophenone moiety, preserving the trifluoromethyl and chloro substituents.

  • The multi-step halogenated benzene method is designed to circumvent the difficulties of obtaining certain raw materials and hazardous nitration or Sandmeyer reactions. It employs fluorine-chlorine exchange reactions under solvent-free conditions with hydrogen fluoride and Lewis acid catalysis, which requires stringent safety measures but is industrially viable.

  • The amide intermediate route demonstrates a high-yielding, selective synthesis of halogenated acetophenone derivatives using benzoyl chloride intermediates and methyl Grignard reagents. This method avoids the formation of isomeric by-products and facilitates purification, making it suitable for scale-up.

  • Industrial production often incorporates continuous flow reactors to enhance reaction control, improve safety, and increase throughput. Purification techniques such as recrystallization and chromatographic separation are optimized to achieve high purity products.

Summary Table of Key Reaction Parameters

Step Reaction Type Reagents Conditions Yield (%) Notes
Bromination α-Bromination Pyridine hydrobromide perbromide 90°C, Acetic acid solvent High (not specified) Selective for α-position
Chlorination Aromatic substitution Chlorine gas or chlorinating agents 50-150°C, solvent varies High May precede bromination
Fluorine-Chlorine Exchange Halogen exchange Hydrogen fluoride, fluorination catalyst 50-200°C, 0.1-0.5 MPa, solvent-free Moderate to high Requires Lewis acid catalyst
Benzoyl Chloride Formation Acyl chloride synthesis Thionyl chloride 80°C, nitrogen atmosphere Near quantitative Intermediate for amide formation
Amide Formation Amidation N,O-dimethylhydroxylamine hydrochloride, pyridine 0°C to room temp ~99% Precursor to acetophenone
Grignard Reaction Nucleophilic addition Methylmagnesium halide 0°C to room temp, inert atmosphere ~95% Final step to acetophenone

Q & A

Q. What are the recommended synthetic routes for preparing 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of an acetophenone precursor. For example:

Electrophilic Aromatic Substitution : Introduce bromo and chloro groups using directed ortho-metalation (DoM) strategies. Bromination can be achieved with Br₂/FeBr₃, while chlorination may employ Cl₂/AlCl₃.

Trifluoromethylation : Utilize cross-coupling reactions (e.g., Ullmann or Kumada coupling) with CF₃-containing reagents. Alternatively, radical trifluoromethylation under photoredox conditions may be effective.

Purification : Chromatography or recrystallization ensures high purity (>95%), as noted in halogenated acetophenone analogs .

Q. Key Considerations :

  • Order of substituent introduction impacts regioselectivity due to electron-withdrawing effects.
  • Monitor reaction intermediates via TLC or HPLC to avoid over-halogenation .

Q. How can spectroscopic methods confirm the structure of 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups). The trifluoromethyl (CF₃) group causes splitting in ¹H NMR due to coupling with ¹⁹F.
  • ¹⁹F NMR : A distinct singlet near -60 ppm confirms the CF₃ group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 333.92 (C₉H₅BrClF₃O⁺).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the acetophenone backbone .

Validation : Compare spectral data with structurally similar compounds, such as 3'-bromo-5'-(trifluoromethyl)acetophenone derivatives .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer: The substituents create an electron-deficient aromatic ring, affecting reactivity:

  • Activation Barriers : Bromo and chloro groups act as ortho/para directors but slow electrophilic substitution due to deactivation.
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require optimized conditions (e.g., high-temperature microwaves or bulky ligands) to overcome electronic deactivation.
  • CF₃ Effects : The strong -I effect of CF₃ stabilizes negative charges, favoring nucleophilic aromatic substitution (SNAr) at meta positions .

Case Study : In Heck reactions, electron-deficient aryl bromides show lower turnover frequencies, necessitating Pd(OAc)₂/XPhos catalytic systems .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the carbonyl group?

Methodological Answer:

  • Protecting Groups : Temporarily protect the ketone as a ketal or thioketal to prevent nucleophilic attack during halogenation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce byproduct formation.
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize undesired enolate formation.
  • Catalytic Additives : Additives like K₂CO₃ or CsF enhance nucleophilicity while suppressing elimination pathways .

Example : For SN2 displacement of α-bromo ketones, crown ethers (e.g., 18-crown-6) improve iodide nucleophile accessibility .

Q. How do multiple halogen atoms affect stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Halogens (Br, Cl) reduce thermal stability; DSC analysis shows decomposition >150°C. Store at 0–6°C to prevent degradation .
  • Photostability : UV light induces radical cleavage of C-Br bonds. Use amber glassware and conduct reactions under inert atmospheres.
  • Hydrolytic Sensitivity : The CF₃ group increases hydrophobicity, but Br/Cl may hydrolyze in aqueous basic conditions. Use anhydrous solvents for reactions .

Q. What challenges arise in achieving regioselective functionalization of the aromatic ring?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., CF₃) block ortho positions, directing reactions to para sites.
  • Electronic Effects : Electron-withdrawing groups deactivate the ring, requiring strong electrophiles (e.g., NO₂⁺) for nitration.
  • Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. Experimental Workflow :

Screen directing groups (e.g., -Bpin) to override inherent substituent effects.

Optimize stoichiometry to avoid polysubstitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone
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5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone

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